6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound features a fused ring system that includes a pyrazole ring and a pyridine ring, with specific substituents: a chlorine atom at the 6th position, a methoxy group at the 4th position, and a methyl group at the 1st position. Pyrazolopyridines are recognized for their diverse biological activities and potential therapeutic applications, making them significant in medicinal chemistry and drug development.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information about its synthesis, properties, and applications.
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine is classified as a heterocyclic compound due to its structure comprising multiple rings containing nitrogen atoms. It is also categorized under pharmacologically active compounds, given its potential therapeutic uses.
The synthesis of 6-chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves cyclization reactions starting from appropriate precursors. One common synthetic route includes:
Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for achieving high yield and purity during synthesis. Industrial methods may also employ continuous flow processes to enhance efficiency and scalability .
The synthesis can be conducted under mild conditions using solvents like ethanol or dimethylformamide. The use of catalysts may further improve reaction rates and yields. The reaction mechanism typically involves nucleophilic attack by hydrazine on the carbonyl group of the nitropyridine derivative, followed by dehydration to form the pyrazolo[3,4-b]pyridine structure.
The molecular structure of 6-chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine can be represented as follows:
The compound features:
The structural representation can be visualized using molecular modeling software or databases like PubChem, which provide graphical depictions of the compound's three-dimensional conformation.
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine can participate in various chemical reactions:
Common reagents for these reactions include:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield .
The mechanism of action for 6-chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. The presence of the chlorine atom and methoxy group influences its binding affinity and pharmacokinetic properties.
Research indicates that compounds within this class may exhibit anticancer activities by inhibiting various tyrosine kinases or other cellular pathways involved in tumor growth . The exact biochemical pathways remain an area of active investigation.
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine typically exhibits:
The compound is expected to be stable under standard laboratory conditions but may react under acidic or basic environments. Its solubility in organic solvents like ethanol or dichloromethane facilitates its use in various synthetic applications .
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine has potential applications in:
The unique structural features impart distinct biological activities that warrant further exploration in drug discovery programs .
Multicomponent reactions (MCRs) offer atom-economical routes to construct the pyrazolo[3,4-b]pyridine core. A novel nano-magnetic metal–organic framework (Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂) catalyzes the condensation of aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-amine, and 3-(cyanoacetyl)indole under solvent-free conditions at 100°C. This cooperative vinylogous anomeric-based oxidation (CVABO) strategy achieves high yields (typically >85%) while accommodating diverse aldehyde substrates, including electron-rich and electron-deficient aryl aldehydes [2]. The catalyst’s high surface area and magnetic separability enhance sustainability, minimizing purification steps.
For 6-chloro variants, 4,6-dichloronicotinaldehyde serves as a key precursor. Reaction with hydrazine hydrate in 1,2-dimethoxyethane at 75°C for 16 hours yields 6-chloro-1H-pyrazolo[4,3-c]pyridine (53–65% yield), establishing the chloro-substituted core in moderate efficiency [7]. This method exemplifies the use of orthogonal reactivity in MCRs, where sequential nucleophilic displacements and cyclizations occur in a single pot.
Table 1: Multicomponent Approaches to Pyrazolo[3,4-b]pyridines
Components | Catalyst/Conditions | Yield Range | Key Functionalization |
---|---|---|---|
Aldehydes, 5-(indol-3-yl)-2H-pyrazol-3-amine, 3-(cyanoacetyl)indole | Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, 100°C, solvent-free | 82–93% | C6-aryl, C3-cyanoalkyl, N1-H |
4,6-Dichloronicotinaldehyde, hydrazine hydrate | DME, 75°C, 16 h | 41–53% | C6-Cl, N1-H |
Cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles remains the most reliable method for regiocontrolled pyrazolo[3,4-b]pyridine synthesis. 6-Hydrazino-4-methyl-2-chloronicotinonitrile undergoes Knorr-type condensation with 1,3-diketones (e.g., acetylacetone, benzoylacetone) in ethanol with acetic acid catalysis, affording 4-methyl-6-pyrazolyl-2-chloronicotinonitriles in 70–82% yield. Subsequent treatment with methylhydrazine in isopropanol triggers cyclization to 3-amino-4-methyl-6-pyrazolyl-1-methyl-1H-pyrazolo[3,4-b]pyridines [8]. The reaction proceeds via initial substitution at C2 of the pyridine, followed by spontaneous intramolecular attack of the hydrazino nitrogen at the nitrile carbon.
Notably, methylhydrazine exhibits superior reactivity over hydrazine, achieving higher yields (85–90%) and shorter reaction times. 1,1-Dimethylhydrazine undergoes dealkylation under these conditions due to nucleophilic attack on an intermediate pyrazolium species, leading to the same N1-methyl products [8]. This highlights the critical role of N-monosubstituted hydrazines in preventing unwanted dealkylation side reactions.
Table 2: Cyclocondensation Routes to Functionalized Pyrazolo[3,4-b]pyridines
5-Aminopyrazole Precursor | 1,3-Dielectrophile | Conditions | Product | Yield |
---|---|---|---|---|
6-Hydrazino-4-methyl-2-chloronicotinonitrile | Acetylacetone | EtOH, AcOH, reflux | 4-Methyl-6-(3,5-dimethylpyrazol-1-yl)nicotinonitrile | 82% |
4-Methyl-6-(3,5-dimethylpyrazol-1-yl)nicotinonitrile | Methylhydrazine | i-PrOH, 80°C, 5 h | 3-Amino-1,4-dimethyl-6-(3,5-dimethylpyrazol-1-yl)-1H-pyrazolo[3,4-b]pyridine | 89% |
Regiocontrol is paramount in pyrazolo[3,4-b]pyridine synthesis due to the presence of multiple reactive sites. N1 alkylation is typically achieved early using alkyl halides or protecting groups. For example, 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes selective N1 protection with 4-methoxybenzyl chloride (PMBCl) or tetrahydropyranylation (THP), directing subsequent cross-coupling reactions [5]. The choice of protecting group significantly impacts downstream chemistry: PMB groups enhance solubility for Suzuki couplings, while THP offers acid-labile deprotection.
C3 halogenation enables late-stage diversification. Diazotization-iodination of 6-chloro-1H-pyrazolo[3,4-b]pyridine using isoamyl nitrite and iodine gives 3-iodo-6-chloro derivatives, providing handles for palladium-catalyzed couplings [5]. C6 chlorination via pyridine N-oxides with POCl₃ is highly regioselective due to the para-activating effect of the pyrazole nitrogen. This chlorine serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) or reduction.
For C3 vs C6 differentiation, Suzuki–Miyaura coupling of 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine with arylboronic acids occurs exclusively at C3 under Pd(OAc)₂/dppf catalysis in dioxane/water (3:1) at 60°C. This chemoselectivity arises from the greater oxidative addition rate at the C–I bond versus C–Cl [5]. Subsequent C6 functionalization then proceeds via SNAr with amines or secondary cross-coupling under harsher conditions.
Late-stage diversification leverages halogenated intermediates for rapid scaffold elaboration. Suzuki–Miyaura coupling at C3 of 6-chloro-3-iodo derivatives tolerates electron-rich (e.g., 4-methylphenyl, 4-methoxyphenyl) and electron-deficient (4-fluorophenyl, 4-trifluoromethylphenyl) boronic acids, yielding 3,6-disubstituted pyrazolopyridines in 62–98% yield [5]. Heteroaryl boronic acids (e.g., thiophen-2-yl) also couple efficiently.
Buchwald–Hartwig amination at C6 utilizes Pd₂(dba)₃/rac-BINAP catalysis with NaOtBu in THF, converting 6-chloro groups into primary, secondary, or aromatic amines (62–97% yield) [6]. This method is compatible with N1-methyl, N1-SEM, and N1-PMB protection.
Directed C–H functionalization enables vectorial diversification. Iridium-catalyzed C–H borylation with [Ir(COD)OMe]₂/dtbpy occurs regioselectively at C3 of N1-SEM-protected pyrazolo[3,4-c]pyridines. The resulting boronate esters undergo Suzuki coupling with aryl halides [6]. For C7 functionalization, TMPMgCl·LiCl-mediated magnesiation at −40°C followed by electrophilic quenching (I₂, DMF, aldehydes) or transmetalation to zinc and Negishi coupling provides access to 7-aryl, 7-formyl, or 7-hydroxyalkyl derivatives [6].
Pyrazolo[3,4-b]pyridines exhibit tautomerism between 1H and 2H forms, impacting reactivity, stability, and biological activity. Computational studies (AM1 method) confirm the 1H-tautomer is more stable by 37.03 kJ/mol due to aromatic delocalization across both rings [1]. The 2H-tautomer disrupts this resonance, making it prevalent only in non-aromatic systems (e.g., tetrahydropyridones).
Synthetic control hinges on N-substitution and ring saturation. Unsubstituted derivatives favor the 1H-form exclusively in fully unsaturated systems. N-Alkylation at pyrazole-N1 locks the 1H-tautomer, as in 1-methyl derivatives [1] [8]. In contrast, reactions using 1,1-disubstituted hydrazines lead to dealkylation due to steric hindrance preventing N2-alkylation, reverting to the 1H-form [8].
Spectroscopic evidence (NMR, X-ray) consistently shows N1-substituted pyrazolo[3,4-b]pyridines dominate in solid and solution states. Drug development reflects this preference: 14 1H-pyrazolo[3,4-b]pyridines are in clinical stages, whereas no 2H-analogues are under investigation [1].
Table 3: Tautomeric Stability and Control Strategies
Structural Feature | Dominant Tautomer | Energy Difference (kJ/mol) | Control Method |
---|---|---|---|
Unsubstituted, unsaturated ring | 1H | +37.03 vs 2H | Use aromatic solvents or low polarity |
N1-Alkyl substitution (e.g., methyl) | 1H fixed | N/A | Alkylate with MeI/NaH in DMF |
N2-Alkyl substitution | 2H | Unstable | Avoid 1,1-dialkylhydrazines in cyclization |
Saturated pyridine ring | 2H | -9.0 vs 1H | Hydrogenate C4–C5 bond |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2